synthesis and purification of 2-[(2-Aminoethyl)thio]ethan-1-ol
synthesis and purification of 2-[(2-Aminoethyl)thio]ethan-1-ol
An In-Depth Technical Guide to the Synthesis and Purification of 2-[(2-Aminoethyl)thio]ethan-1-ol
Introduction
2-[(2-Aminoethyl)thio]ethan-1-ol (CAS No. 24304-84-5) is a bifunctional molecule featuring a primary amine, a thioether linkage, and a primary alcohol.[1][2] This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals, chelating agents, and specialized polymers.[3] This guide provides a detailed examination of its synthesis and purification, grounded in established chemical principles and laboratory practices, to support researchers and professionals in drug development and chemical synthesis.
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of 2-[(2-Aminoethyl)thio]ethan-1-ol is most commonly achieved through a nucleophilic substitution reaction. The core principle involves the formation of a carbon-sulfur bond by reacting a sulfur-based nucleophile with a suitable electrophile containing the aminoethyl group.
Primary Synthetic Route: Nucleophilic Substitution
The most prevalent and well-documented method involves the reaction between 2-mercaptoethanol and 2-chloroethylamine hydrochloride.[1]
Causality of Experimental Design:
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Nucleophile Activation: 2-Mercaptoethanol is a thiol, but its nucleophilicity is significantly enhanced upon deprotonation to form a thiolate anion (RS⁻). This is accomplished by using a strong base, such as sodium hydroxide (NaOH). The hydroxide ion abstracts the acidic proton from the thiol group, creating the highly reactive thiolate.[1]
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Electrophile: 2-Chloroethylamine hydrochloride serves as the source of the aminoethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. The hydrochloride salt form enhances the stability of the reagent for storage.
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Reaction Conditions: The reaction is typically performed at a moderately elevated temperature (e.g., 50°C) to increase the reaction rate without promoting significant side reactions or degradation of the product.[1]
The overall reaction proceeds as a classic Williamson ether synthesis, but for a thioether.
Caption: Synthesis via Nucleophilic Substitution.
Alternative Synthetic Route: Aziridine Ring-Opening
An alternative and mechanistically elegant approach is the ring-opening of aziridine with 2-mercaptoethanol. Aziridines are three-membered heterocyclic compounds that are highly strained. This ring strain makes them susceptible to ring-opening reactions by nucleophiles.[4][5]
Mechanism: The reaction can be catalyzed by an acid, which protonates the nitrogen atom of the aziridine ring, making it a much better electrophile. The nucleophilic sulfur atom of 2-mercaptoethanol then attacks one of the ring carbons (typically the less sterically hindered one), leading to the opening of the ring and formation of the desired product. This method avoids the use of halogenated starting materials.
Detailed Experimental Protocol
The following protocol is adapted from a standard laboratory procedure for the synthesis of 2-[(2-Aminoethyl)thio]ethan-1-ol.[1]
Materials and Equipment:
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500 mL four-necked round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Thermometer
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Heating mantle
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Condenser
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Vacuum distillation apparatus
Reagents Data Table:
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (approx.) | Role |
| 2-Mercaptoethanol (β-mercaptoethanol) | 78.13 | 20.0 g | 0.256 | Nucleophile Precursor |
| 2-Chloroethylamine Hydrochloride | 116.01 | 30.0 g | 0.259 | Electrophile |
| Sodium Hydroxide (NaOH) | 40.00 | 15.0 g (in 50 mL H₂O) | 0.375 | Base (Activator) |
| Absolute Ethanol | 46.07 | As needed | - | Purification Solvent |
Step-by-Step Procedure:
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Reaction Setup: Equip a 500 mL four-necked flask with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser.
-
Thiolate Formation: Add 20.0 g of 2-mercaptoethanol to the flask. Begin stirring and add a solution of 15.0 g of NaOH in 50 mL of water dropwise at room temperature.[1] The addition should take approximately 15 minutes. This step generates the sodium thiolate salt in situ.
-
Heating: After the base addition is complete, raise the temperature of the reaction mixture to 50°C using a heating mantle.[1]
-
Electrophile Addition: Dissolve 30.0 g of 2-chloroethylamine hydrochloride in approximately 17.3 mL of water. Add this solution to the dropping funnel and introduce it dropwise into the reaction flask over a period of 1 hour, maintaining the temperature at 50°C.[1]
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 50°C for an additional 30 minutes to ensure the reaction goes to completion.[1] The solution should appear as a light yellow transparent liquid.
-
Initial Work-up: Allow the reaction mixture to cool to room temperature. The pH of the system should be approximately 10.[1]
Purification of the Crude Product
Purification is critical to remove unreacted starting materials, salts (NaCl), and any potential side products. The process involves extraction followed by distillation.
Self-Validating Protocol: The effectiveness of each purification step can be monitored using techniques like Thin Layer Chromatography (TLC) to track the disappearance of impurities and the isolation of the final product.
Purification Workflow:
Caption: Post-Synthesis Purification Workflow.
Step-by-Step Purification Procedure:
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Solvent Removal: Dry the light yellow transparent liquid from the reaction work-up, for instance, using a rotary evaporator at 50°C, to obtain a beige-colored viscous liquid containing the product and precipitated salts.[1]
-
Selective Dissolution: Add absolute ethanol to the viscous residue. The organic product is soluble in ethanol, while the inorganic salt (NaCl) is largely insoluble. Stir thoroughly to dissolve the product.[1]
-
Filtration: Filter the ethanolic solution to remove the precipitated white solid (NaCl). This step is crucial for removing the bulk of the inorganic impurities.[1]
-
Final Purification by Distillation: Transfer the filtrate to a suitable flask and perform vacuum distillation.[1] This step removes the ethanol solvent and purifies the product from any remaining non-volatile or less volatile impurities. The final product is collected as a pale yellow, viscous liquid.
Safety and Handling
Hazard Identification:
-
2-[(2-Aminoethyl)thio]ethan-1-ol: This compound is harmful if swallowed and causes severe skin burns and eye damage.[2]
-
2-Mercaptoethanol: Toxic, flammable, and has a strong, unpleasant odor. It is readily absorbed through the skin.
-
2-Chloroethylamine Hydrochloride: Toxic and corrosive.
-
Sodium Hydroxide: Highly corrosive and can cause severe burns.
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: All steps should be performed in a well-ventilated fume hood.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).
-
First Aid: In case of skin contact, immediately wash with plenty of water.[6] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[6][7] If inhaled, move the person to fresh air.[6] If swallowed, rinse the mouth and do NOT induce vomiting; seek immediate medical attention.[6]
This guide provides a comprehensive framework for the . By understanding the causality behind each step, researchers can adapt and optimize this protocol to meet the specific purity and yield requirements of their applications.
References
-
2-((2-Aminoethyl)thio)ethanol | C4H11NOS | CID 90457 . PubChem, National Institutes of Health. [Link]
-
2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL . Ataman Kimya. [Link]
-
REACTIONS WITH AZIRIDINES . Tetrahedron, Vol. 41, No. 13. [Link]
-
Alkylative Aziridine Ring-Opening Reactions . Semantic Scholar. [Link]
- Process for the purification of an aminoalcohol.
-
Safety Data Sheet: 2-(2-Aminoethylamino)ethanol . Carl ROTH. [Link]
Sources
- 1. 2-[(2-AMINOETHYL)THIO]ETHAN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 2. 2-((2-Aminoethyl)thio)ethanol | C4H11NOS | CID 90457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
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